3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-
Overview
Description
3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- (PCF) is a synthetic compound with a wide range of applications in the scientific research and lab experiments. PCF is a versatile compound with a number of interesting properties that make it an ideal choice for many research purposes. PCF has been studied extensively in the past few decades and its applications are continuously being explored.
Scientific Research Applications
Chemistry and Properties
Variability in Chemistry
Studies have shown the fascinating variability in the chemistry and properties of pyridine derivatives, including their complex compounds, spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such reviews highlight potential areas of investigation, including unknown analogues of pyridine derivatives (Boča, Jameson, & Linert, 2011).
Metallation of π-deficient Heteroaromatic Compounds
Research into the metallation of π-deficient heterocyclic compounds, including pyridines, reveals significant developments in regioselectivity and reactivity, which are crucial for synthesizing various substituted pyridines (Marsais & Quéguiner, 1983).
Environmental and Biological Applications
Environmental Persistence and Toxicity of Fluoroalkylether Compounds
The environmental persistence and potential toxicity of fluoroalkylether compounds have been critically reviewed, including their occurrence, fate, and effects compared to legacy per- and polyfluoroalkyl substances (PFAS). Such studies are crucial for understanding the environmental impact of fluorinated compounds and guiding future research into safer alternatives (Munoz et al., 2019).
Medicinal and Chemosensing Applications of Pyridine Derivatives
Pyridine derivatives exhibit a wide range of biological activities and have been explored for their chemosensing applications, highlighting their significance in developing new therapeutics and analytical methods (Abu-Taweel et al., 2022).
Synthesis and Characterization
- Synthesis of Pyrano[2,3-d]pyrimidine Derivatives: The synthesis of pyranopyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds, has been reviewed, focusing on the use of hybrid catalysts. This demonstrates the importance of these compounds in the pharmaceutical industry and highlights innovative approaches to their synthesis (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
6-(2-fluoroethoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXQUOODQMNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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